Fmoc vs. Boc Deprotection Orthogonality
1-Fmoc-3-(hydroxymethyl)piperidine employs the Fmoc protecting group, which is fully stable under acidic conditions (including TFA) and is selectively removed under mild basic conditions (20% piperidine/DMF). The Fmoc cleavage half-life with 20% piperidine/DMF is approximately 6 seconds [1]. In contrast, the Boc analog (e.g., 1-Boc-3-(hydroxymethyl)piperidine, CAS 116574-71-1/140695-84-7) requires ≥50% TFA for deprotection . This means the Fmoc-protected compound can be used in synthetic sequences containing acid-sensitive functionality (e.g., glycosidic bonds, certain side-chain protecting groups) where the Boc-protected analog would cause unacceptable cleavage.
| Evidence Dimension | Deprotection condition and orthogonality |
|---|---|
| Target Compound Data | Fmoc group: stable to TFA; cleaved by 20% piperidine/DMF; half-life ≈ 6 s [1] |
| Comparator Or Baseline | Boc group: labile to ≥50% TFA; stable to 20% piperidine/DMF |
| Quantified Difference | Fmoc is stable under conditions that cleave Boc (TFA). Fmoc removal is ~10³–10⁴-fold faster than Boc removal under respective standard conditions. |
| Conditions | Standard SPPS deprotection protocols: 20% piperidine/DMF (Fmoc) vs. 50-95% TFA/DCM (Boc) |
Why This Matters
For procurement decisions involving multi-step syntheses with acid-sensitive intermediates, 1-Fmoc-3-(hydroxymethyl)piperidine is the only viable choice among N-protected 3-(hydroxymethyl)piperidine building blocks.
- [1] Zinieris, N., Leondiadis, L., & Ferderigos, N. (2005). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. J. Comb. Chem., 7(1), 4-6. Half-life of Fmoc cleavage by 20% piperidine ≈ 6 s. View Source
